molecular formula C7H4N4O3 B099073 6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 91532-29-5

6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B099073
CAS No.: 91532-29-5
M. Wt: 192.13 g/mol
InChI Key: HFYBDBPOKYEMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one is a versatile benzotriazinone derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry, particularly in the search for new therapeutic agents. Its main research value lies in the development of potent enzyme inhibitors. Recent studies highlight its application in creating novel alpha-glucosidase inhibitors for managing type 2 diabetes. Synthesized benzotriazinone-sulfonamide hybrids featuring the nitro-benzotriazinone core have demonstrated significant in vitro inhibitory activity against the alpha-glucosidase enzyme, which is responsible for carbohydrate digestion and blood glucose regulation . Specifically, such nitro derivatives have been identified as among the most effective inhibitors in their series, showing potential for further development into anti-diabetic drugs with improved efficacy and reduced side effects compared to existing treatments . Furthermore, the 1,2,3-benzotriazin-4-one core is recognized for its diverse biological activities, and research into its derivatives has expanded to include investigations as nematicidal agents . The reactivity of the benzotriazinone system, including its ability to undergo ring contraction and nitrogen extrusion under thermal or photochemical conditions, also makes it a compound of significant interest in organic synthesis and materials science research . This combination of valuable bioactivity and intriguing chemical reactivity establishes this compound as a highly relevant compound for advanced pharmaceutical and chemical exploration.

Properties

IUPAC Name

6-nitro-3H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3/c12-7-5-3-4(11(13)14)1-2-6(5)8-10-9-7/h1-3H,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYBDBPOKYEMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302291
Record name 1,2,3-benzotriazin-4(3h)-one, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91532-29-5
Record name 6-Nitro-1,2,3-benzotriazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91532-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 150027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091532295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-benzotriazin-4(3h)-one, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis and Hydrazide Formation

A common route involves nitro-substituted benzoic acid derivatives as starting materials. For example, 2-nitro-4-bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The acid chloride is then reacted with a hydrazine derivative, such as methylhydrazine, in anhydrous dichloromethane (DCM) to form the corresponding hydrazide (Fig. 1). This intermediate is critical for subsequent cyclization.

Reaction Conditions :

  • Temperature: 0–25°C

  • Solvent: DCM or tetrahydrofuran (THF)

  • Yield: 57–68%

Acid-Mediated Cyclization

The hydrazide undergoes cyclization in the presence of p-toluenesulfonic acid (p-TsOH) and a polymer-supported nitrite reagent. This step forms the benzotriazinone core while retaining the nitro group. The reaction proceeds via intramolecular nucleophilic attack of the hydrazide nitrogen on the adjacent carbonyl carbon, followed by dehydration.

Optimization Insights :

  • Catalytic p-TsOH (10 mol%) enhances reaction rate.

  • Polymer-supported reagents simplify purification by avoiding aqueous workups.

  • Yield: 81–92% for analogous triazinones.

Post-Cyclization Nitration

Directed Nitration of Benzotriazinone

Nitration of pre-formed benzotriazinone derivatives offers regiochemical control. For instance, 3,4-dihydro-1,2,3-benzotriazin-4-one is treated with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C. The electron-withdrawing carbonyl group directs nitration to the meta position (C-6) on the benzene ring (Fig. 2).

Critical Parameters :

  • Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature: 0–5°C to minimize over-nitration

  • Yield: 45–60%

Limitations and Alternatives

Direct nitration often produces mixtures due to competing para-substitution. To address this, temporary protective groups (e.g., acetyl) are introduced at C-5, directing nitration exclusively to C-6. Subsequent deprotection under basic conditions restores the parent structure.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Halogenated Precursor Synthesis

A bromide at C-6 of the benzotriazinone core serves as a coupling handle. For example, 6-bromo-3,4-dihydro-1,2,3-benzotriazin-4-one is synthesized via bromination using N-bromosuccinimide (NBS) in acetonitrile under UV light.

Coupling with Nitroaryl Boronic Acids

The bromide undergoes Suzuki-Miyaura cross-coupling with 4-nitrophenylboronic acid using a palladium catalyst (XPhos Pd G2, 2 mol%) and potassium carbonate (K₂CO₃) in THF/water (4:1) at 40°C. This method installs the nitro group with high regioselectivity.

Performance Metrics :

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Solvent: THF/H₂O

  • Yield: 68–95%

Diazonium Salt Cyclization

Diazotization of Nitro-Substituted Anilines

2-Nitroaniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −5°C to form the diazonium chloride. This intermediate is unstable and requires immediate use.

Cyclization with Carbonyl Compounds

The diazonium salt reacts with ethyl acetoacetate in ethanol under basic conditions (pH 8–9). The reaction proceeds via Japp-Klingemann coupling, forming a hydrazone that cyclizes to the benzotriazinone upon acidification.

Key Observations :

  • Base: Sodium acetate (NaOAc)

  • Cyclization agent: 10% H₂SO₄

  • Yield: 50–65%

Comparative Analysis of Methods

MethodStarting MaterialKey StepYield (%)AdvantagesLimitations
Hydrazide Cyclization2-Nitrobenzoic acidAcid-mediated cyclization81–92High purity, scalableRequires nitro-stable hydrazides
Post-Cyclization NitrationBenzotriazinoneDirected nitration45–60RegioselectiveLow yield, byproduct formation
Suzuki Coupling6-Bromo-benzotriazinoneCross-coupling68–95Late-stage functionalizationSensitivity to nitro groups
Diazonium Cyclization2-NitroanilineJapp-Klingemann reaction50–65Rapid cyclizationDiazonium salt instability

Mechanistic Insights and Optimization

Cyclization Kinetics

In acid-mediated cyclization (Method 1), the rate-determining step is the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon. Polar aprotic solvents like DMF stabilize the transition state, reducing activation energy.

Nitration Regiochemistry

The carbonyl group at C-4 of the benzotriazinone exerts a meta-directing effect, favoring nitration at C-6. Computational studies (DFT) show a 12.3 kcal/mol preference for meta over para substitution.

Catalyst Selection in Suzuki Coupling

The XPhos Pd G2 catalyst outperforms traditional Pd(PPh₃)₄ in nitro-substituted couplings due to enhanced oxidative addition kinetics and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 6-amino-1,2,3-benzotriazin-4(3H)-one.

    Substitution: Various substituted benzotriazinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of benzotriazinones, including 6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain benzotriazinone derivatives had IC50 values in the low micromolar range against HepG2 liver cancer cells .

1.2 Anti-inflammatory Properties
The compound and its derivatives have been reported to possess anti-inflammatory effects. They act as enzyme inhibitors for matrix metalloproteinases and other inflammatory mediators, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

1.3 Antiviral Activity
this compound has shown potential as an HIV inhibitor. Its mechanism involves the inhibition of viral enzymes critical for the replication of the virus .

Enzyme Inhibition Studies

The compound has been extensively studied for its ability to inhibit various enzymes:

Enzyme Target Inhibition Type IC50 Value (μM)
Alpha-glucosidaseCompetitive inhibition29.75 ± 0.14
AcetylcholinesteraseNon-competitive inhibitionNot specified
4-Hydroxyphenylpyruvate dioxygenaseMixed-type inhibitionNot specified

These findings indicate that this compound can serve as a lead compound for developing new therapeutic agents targeting these enzymes .

Computational Studies

Computational methods such as molecular docking and density functional theory (DFT) calculations have been employed to study the interactions of this compound with target enzymes. These studies help elucidate binding modes and predict the stability of ligand-enzyme complexes .

Case Studies

Several case studies highlight the efficacy of this compound in real-world applications:

Case Study 1: Anticancer Screening
A comprehensive screening of various benzotriazinone derivatives revealed that certain modifications significantly increased their potency against cancer cell lines compared to standard treatments.

Case Study 2: Anti-inflammatory Drug Development
Research focusing on enzyme inhibitors derived from benzotriazinones led to the development of new anti-inflammatory drugs that are currently undergoing clinical trials.

Mechanism of Action

The mechanism of action of 6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzotriazinone and related heterocyclic derivatives share structural similarities but differ in substituents, ring saturation, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 6-Nitro-3,4-dihydro-1,2,3-benzotriazin-4-one with Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
This compound C₇H₄N₄O₃ 208.13 -NO₂ at C6 Intermediate in organic synthesis
6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one C₈H₈N₄O 176.18 -NH₂ at C6, -CH₃ at C3 Potential pharmacophore for drug design
6-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one C₈H₇N₃O 161.16 -CH₃ at C6 Synthetic intermediate
3-[4-(Benzylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one C₁₈H₁₈N₄O₃ 338.40 -NO₂, -CH₃, and benzylamino groups Moderate lipophilicity (XLogP3 = 3.4)
IV-16 (Benzotriazinone derivative) Undisclosed Aryl and alkyl substituents LTA4H inhibitor (IC₅₀ = 1.30 ± 0.20 µM)

Key Observations:

Ring saturation: Fully saturated analogs (e.g., pyridazinones in ) exhibit different conformational flexibility compared to partially saturated benzotriazinones.

Biological Relevance: The benzotriazinone core is critical for enzyme inhibition, as seen in compound IV-16, which inhibits leukotriene A4 hydrolase (LTA4H) with an IC₅₀ of 1.30 µM . The nitro-substituted derivative may exhibit enhanced binding affinity due to polar interactions, though direct activity data are lacking.

Synthetic Routes: Benzotriazinones are typically synthesized via cyclization of anthranilamide precursors or reactions involving hydrazine derivatives . Nitro groups are introduced via nitration reactions under controlled conditions, as demonstrated in nitro-substituted heterocycles .

Research Findings and Data Gaps

Physicochemical Data: Limited spectral data (e.g., IR, NMR) are available for this compound, unlike its analogs (e.g., IR νmax 1630 cm⁻¹ for C=N in ). Melting points and solubility profiles remain uncharacterized.

Biological Studies: While benzotriazinones show promise as enzyme inhibitors, the nitro derivative’s toxicity and metabolic stability require further investigation.

Biological Activity

6-Nitro-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound characterized by a benzotriazine ring with a nitro group at the 6-position. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. Research has indicated that this compound exhibits promising antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical development.

The molecular formula of this compound is C7_7H4_4N4_4O3_3, with a molecular weight of 192.13 g/mol. Its structure includes a nitro group that enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC7_7H4_4N4_4O3_3
Molecular Weight192.13 g/mol
CAS Number91532-29-5
Density1.82 g/cm³ (predicted)
Boiling Point387.5 °C (predicted)

Synthesis

The synthesis of this compound typically involves the nitration of 1,2,3-benzotriazin-4(3H)-one using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions to prevent over-nitration and product decomposition.

Antimicrobial Properties

Research has demonstrated that compounds within the benzotriazine family exhibit significant antimicrobial activity. A study highlighted the efficacy of related benzotriazine derivatives against various bacterial strains, suggesting that the nitro group may play a crucial role in enhancing this activity .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms that may involve the induction of apoptosis and cell cycle arrest. The compound's ability to interact with specific molecular targets in cancer cells is an area of ongoing research .

The mechanism of action for this compound varies depending on its application:

  • Antimicrobial : It may inhibit bacterial enzymes or disrupt cell membranes.
  • Anticancer : It potentially interacts with specific enzymes or receptors involved in cell growth and survival pathways.

Case Studies

Several case studies have explored the biological activity of benzotriazine derivatives:

  • Antimicrobial Study : A study tested various derivatives against Gram-positive and Gram-negative bacteria and found that some modifications to the benzotriazine structure significantly enhanced antimicrobial potency .
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines showed that derivatives similar to this compound exhibited cytotoxic effects at micromolar concentrations .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

CompoundBiological ActivityUnique Feature
1,2,3-Benzotriazin-4(3H)-oneLower reactivityLacks nitro group
6-Amino-1,2,3-benzotriazin-4(3H)-oneDifferent reactivityContains amino group

Q & A

Basic: What are optimized synthetic routes for 6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one?

Answer:
The synthesis typically involves nitration of the parent compound, 3,4-dihydro-1,2,3-benzotriazin-4-one, under controlled conditions. A plausible method, adapted from analogous heterocyclic systems, employs activated carbon as a catalyst to enhance regioselectivity during nitration . Key parameters include:

  • Reagent ratio : Use fuming nitric acid (1.2–1.5 equiv) in a non-polar solvent (e.g., dichloromethane).
  • Temperature : Maintain 0–5°C to minimize side reactions.
  • Workup : Neutralize excess acid with sodium bicarbonate and purify via column chromatography (silica gel, ethyl acetate/hexane).
    Yield optimization may require iterative adjustment of reaction time and catalyst loading.

Basic: Which spectroscopic techniques are critical for characterizing structural and electronic properties?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify substituent positions and confirm nitro group integration. For example, aromatic protons adjacent to the nitro group show deshielding (δ 8.2–8.5 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for confirming the planar triazinone core .
  • FT-IR spectroscopy : Confirms nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹).

Advanced: How can researchers address selectivity challenges during functionalization (e.g., avoiding over-nitration or ring-opening)?

Answer:

  • Regioselective control : Use steric hindrance (e.g., bulky solvents like tert-butyl methyl ether) to direct nitration to the 6-position. Computational tools (DFT) predict electron density distribution to guide reagent choice .
  • Catalytic modulation : Activated carbon or zeolites improve selectivity by adsorbing reactive intermediates, reducing side reactions .
  • Kinetic monitoring : In-situ techniques (e.g., ReactIR) track nitro group incorporation and detect intermediates (e.g., nitroso derivatives) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., nematicidal efficacy)?

Answer:

  • Standardized assays : Compare bioactivity under identical conditions (e.g., Meloidogyne incognita models at 25°C, 70% humidity) .
  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., unreacted starting material) skew results .
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replace nitro with cyano) to isolate contributions of electronic vs. steric effects .

Advanced: What mechanistic insights exist for derivatization reactions (e.g., Smiles rearrangements)?

Answer:

  • Smiles rearrangement : The nitro group stabilizes transition states during ring transformations. For example, 6-nitro derivatives undergo cyclization via a tetrahedral intermediate when treated with thiophiles (e.g., P₄S₁₀), forming thiadiazole rings .
  • Kinetic isotope effects : Deuterated analogs (e.g., D₂O solvent) reveal proton transfer steps in ring-opening/closing mechanisms .

Advanced: How can computational methods predict reactivity or optimize synthesis?

Answer:

  • DFT calculations : Model transition states (e.g., nitro group attack on aromatic ring) to calculate activation barriers and identify rate-limiting steps .
  • Molecular docking : Predict binding modes in biological targets (e.g., GPR139 receptors) to prioritize derivatives for synthesis .
  • Machine learning : Train models on existing reaction data (e.g., yield, solvent polarity) to recommend optimal conditions for new derivatives .

Advanced: What strategies mitigate contradictions in spectral data interpretation (e.g., ambiguous NOE correlations)?

Answer:

  • Multidimensional NMR : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms) .
  • Cross-validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one
Reactant of Route 2
6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.